molecular formula C24H42S4 B14297175 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene CAS No. 112347-75-8

1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene

Cat. No.: B14297175
CAS No.: 112347-75-8
M. Wt: 458.9 g/mol
InChI Key: XSZXYABOAPOJHG-UHFFFAOYSA-N
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Description

1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzene ring through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by tert-butylsulfanyl groups.

Reaction Conditions:

    Reactants: 1,4-bis(chloromethyl)benzene, tert-butylthiol

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methylene bridges can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene involves its interaction with molecular targets through its sulfur atoms. The tert-butylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and stability. The methylene bridges provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[bis(tert-butylsulfanyl)methyl]benzene
  • 1,4-Bis[(butylsulfanyl)methyl]benzene
  • 1,2-Bis[(tert-butylsulfanyl)methyl]benzene

Comparison

1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is unique due to its symmetrical structure and the presence of two tert-butylsulfanyl groups This structural feature imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

112347-75-8

Molecular Formula

C24H42S4

Molecular Weight

458.9 g/mol

IUPAC Name

1,4-bis[bis(tert-butylsulfanyl)methyl]benzene

InChI

InChI=1S/C24H42S4/c1-21(2,3)25-19(26-22(4,5)6)17-13-15-18(16-14-17)20(27-23(7,8)9)28-24(10,11)12/h13-16,19-20H,1-12H3

InChI Key

XSZXYABOAPOJHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(C1=CC=C(C=C1)C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C

Origin of Product

United States

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